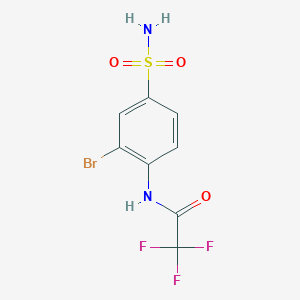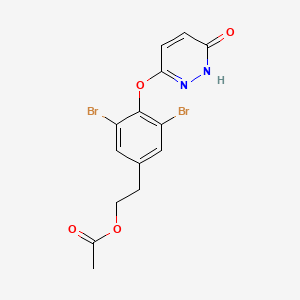
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a sulfonamide group, and a trifluoroacetamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Sulfonamide Formation: The addition of a sulfonamide group to the phenyl ring.
Trifluoroacetamide Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or the reduction of the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: De-brominated or reduced sulfonamide products.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The trifluoroacetamide moiety can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
- N-(2-fluoro-4-sulfamoyl-phenyl)-2-(2-thienyl)acetamide
- N-(2-bromo-4-sulfamoyl-phenyl)-2-phenyl-acetamide
Comparison:
- N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.
- The bromine atom in this compound may confer different reactivity compared to the fluorine or phenyl groups in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H6BrF3N2O3S |
|---|---|
Peso molecular |
347.11 g/mol |
Nombre IUPAC |
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6BrF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17) |
Clave InChI |
ITZHMIAPQMYPDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)Br)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)



![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)



![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)



